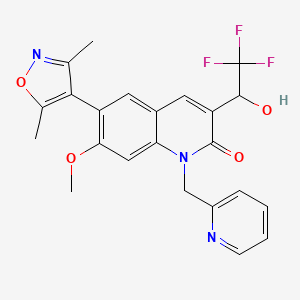

6-(3,5-Dimethyl-1,2-oxazol-4-yl)-7-methoxy-1-(pyridin-2-ylmethyl)-3-(2,2,2-trifluoro-1-hydroxyethyl)quinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

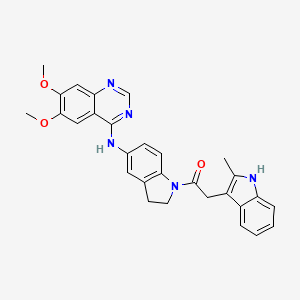

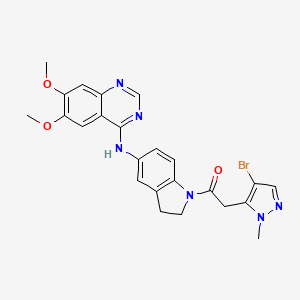

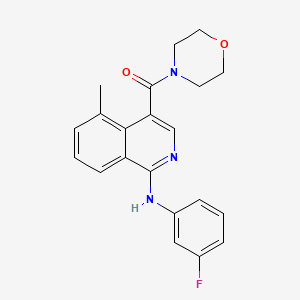

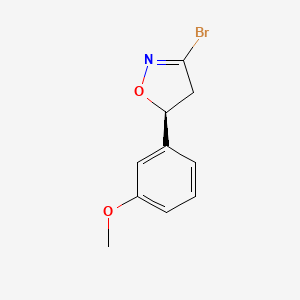

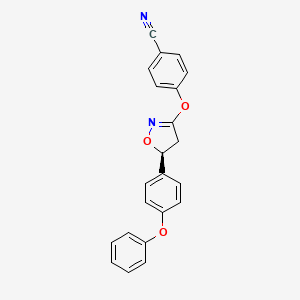

Isoxazol-basiertes bicyclisches Verbindung 19 ist eine heterocyclische Verbindung, die einen fünfgliedrigen Isoxazolring aufweist, der mit einem anderen Ring verschmolzen ist und eine bicyclische Struktur bildet. Isoxazolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und kommen häufig in vielen natürlich vorkommenden und biologisch aktiven Verbindungen vor . Diese Verbindungen sind aufgrund ihrer potenziellen therapeutischen Anwendungen wichtige Gerüste in der medizinischen Chemie .

Herstellungsmethoden

Isoxazol-basiertes bicyclisches Verbindung 19 kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Bildung von Nitriloxiden, gefolgt von intramolekularen Dipol-Cycloadditionsreaktionen . Die Nitriloxide können durch Dehydrohalogenierung von Hydroximoylchloriden, Oxidation von Aldoximen oder Dehydratisierung von Nitroalkanen erzeugt werden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Basen wie Triethylamin und Katalysatoren wie Dimethylaminopyridin (DMAP) in Gegenwart von Reagenzien wie Phenylisocyanat . Industrielle Produktionsmethoden verwenden oft ähnliche Synthesewege, jedoch in größerem Maßstab, wobei die Reaktionsbedingungen für höhere Ausbeuten und Kosteneffizienz optimiert werden .

Vorbereitungsmethoden

Isoxazole-based bicyclic compound 19 can be synthesized through various methods. One common synthetic route involves the formation of nitrile oxides followed by intramolecular dipolar cycloaddition reactions . The nitrile oxides can be generated through the dehydrohalogenation of hydroximoyl chlorides, oxidation of aldoximes, or dehydration of nitroalkanes . The reaction conditions typically involve the use of bases such as triethylamine and catalysts like dimethylaminopyridine (DMAP) in the presence of reagents such as phenyl isocyanate . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and cost-effectiveness .

Analyse Chemischer Reaktionen

Isoxazol-basiertes bicyclisches Verbindung 19 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Natriumhypochlorit und Reduktionsmittel wie Lithiumaluminiumhydrid . Substitutionsreaktionen beinhalten oft Nucleophile wie Hydroxylamin . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind β-Hydroxyketone, β-Aminoalkohole und α,β-ungesättigte Ketone .

Wissenschaftliche Forschungsanwendungen

Isoxazol-basiertes bicyclisches Verbindung 19 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung. In der Chemie dient es als Vorläufer für die Synthese verschiedener bioaktiver Verbindungen . In der Biologie und Medizin wurde es auf sein Potenzial als Inhibitor von Enzymen wie Acetylcholinesterase (AChE) und Histon-Deacetylasen (HDACs) untersucht . Diese inhibitorischen Aktivitäten machen es zu einem vielversprechenden Kandidaten für die Entwicklung von Medikamenten, die auf neurodegenerative Erkrankungen und Krebs abzielen . Darüber hinaus findet es Anwendung in der pharmazeutischen Industrie als Gerüst für die Entwicklung neuer Therapeutika .

Wirkmechanismus

Der Wirkmechanismus von Isoxazol-basiertes bicyclisches Verbindung 19 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise bindet es als HDAC-Inhibitor an die aktive Stelle des Enzyms und verhindert die Deacetylierung von Histonproteinen . Dies führt zur Anhäufung acetylierter Histone, was zu veränderter Genexpression und Hemmung des Wachstums von Krebszellen führt . Ähnlich bindet es als AChE-Inhibitor an die aktive Stelle des Enzyms, blockiert den Abbau von Acetylcholin und verstärkt die cholinerge Neurotransmission .

Wirkmechanismus

The mechanism of action of isoxazole-based bicyclic compound 19 involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins . This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth . Similarly, as an AChE inhibitor, it binds to the enzyme’s active site, blocking the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Isoxazol-basiertes bicyclisches Verbindung 19 kann mit anderen ähnlichen Verbindungen wie Isoxazolin-Derivaten und anderen Isoxazol-basierten Verbindungen verglichen werden . Isoxazolin-Derivate teilen eine ähnliche bicyclische Struktur, unterscheiden sich aber in ihren chemischen Eigenschaften und biologischen Aktivitäten . Die Einzigartigkeit von Isoxazol-basiertes bicyclisches Verbindung 19 liegt in seinen spezifischen inhibitorischen Aktivitäten gegen HDACs und AChE, was es zu einer wertvollen Verbindung für die therapeutische Forschung macht .

Eigenschaften

Molekularformel |

C23H20F3N3O4 |

|---|---|

Molekulargewicht |

459.4 g/mol |

IUPAC-Name |

6-(3,5-dimethyl-1,2-oxazol-4-yl)-7-methoxy-1-(pyridin-2-ylmethyl)-3-(2,2,2-trifluoro-1-hydroxyethyl)quinolin-2-one |

InChI |

InChI=1S/C23H20F3N3O4/c1-12-20(13(2)33-28-12)16-8-14-9-17(21(30)23(24,25)26)22(31)29(18(14)10-19(16)32-3)11-15-6-4-5-7-27-15/h4-10,21,30H,11H2,1-3H3 |

InChI-Schlüssel |

KORFDBDOHJBIRP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)C=C(C(=O)N3CC4=CC=CC=N4)C(C(F)(F)F)O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Morpholin-4-yl-2-(2-piperidin-1-yl-ethyl)-isothiazolo[5,4-d]pyrimidin-3-one](/img/structure/B10833658.png)

![4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol](/img/structure/B10833660.png)